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The C18G peptide, a synthetic, a-helical antimicrobial peptide (AMP) derived from human
platelet factor IV, presents a promising candidate for the development of novel anti-infective
therapies.[1][2] Its broad-spectrum bactericidal activity, coupled with a high selectivity for
bacterial over host cells, underscores its therapeutic potential.[3][4] The primary mechanism of
action for C18G involves the disruption of bacterial cell membranes. As a cationic and
amphiphilic molecule, C18G preferentially binds to and integrates into the negatively charged
lipid bilayers of bacterial membranes, leading to pore formation, membrane permeabilization,
and ultimately, cell death.[3][5]

However, the clinical translation of antimicrobial peptides like C18G is often hampered by
challenges such as susceptibility to proteolytic degradation, potential for systemic toxicity at
high concentrations, and rapid clearance from circulation. Liposomal encapsulation offers a
viable strategy to overcome these limitations. By encapsulating C18G within a lipid bilayer
vesicle, its stability in biological fluids can be enhanced, its release can be controlled, and its
delivery to the site of infection can be targeted. This approach can potentially improve the
therapeutic index of the peptide by increasing its efficacy while minimizing off-target effects.

This document provides a comprehensive set of protocols for the preparation, characterization,
and in vitro evaluation of a liposomal formulation of the C18G peptide. The methodologies
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described herein are based on established techniques for the liposomal encapsulation of
cationic and amphiphilic peptides.

Quantitative Data Summary

While specific quantitative data for the liposomal formulation of C18G is not extensively
available in the public domain, the following tables summarize representative data for the
liposomal delivery of other peptides, which can serve as a benchmark for the expected
performance of a C18G formulation.

Table 1: Physicochemical Properties of Peptide-Loaded Liposomes (lllustrative Examples)

Polydispe Encapsul
. Mean . Zeta .
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Table 2: In Vitro Cytotoxicity of Peptide-Loaded Liposomes (lllustrative Examples)
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e

Experimental Protocols
Preparation of C18G-Loaded Liposomes

This protocol describes the preparation of C18G-loaded liposomes using the thin-film hydration
method followed by extrusion. This method is widely used for the encapsulation of water-
soluble and amphiphilic molecules.

Materials:
e 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
e Cholesterol

o 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
(DSPE-PEG2000)

« C18G peptide (Sequence: ALYKKLLKKLLKSAKKLG)
e Chloroform
o Methanol

e Phosphate-buffered saline (PBS), pH 7.4
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o Sterile, deionized water

Equipment:

Rotary evaporator

Sonicator bath

Extruder with polycarbonate membranes (100 nm pore size)

Glass round-bottom flasks

Syringes
Procedure:
e Lipid Film Formation:

1. Dissolve DPPC and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-
bottom flask. A common molar ratio is 2:1.

2. Add DSPE-PEG2000 to the lipid mixture at a concentration of 1-5 mol% of the total lipid to
create sterically stabilized liposomes.

3. Attach the flask to a rotary evaporator and remove the organic solvent under reduced
pressure at a temperature above the phase transition temperature of the lipids (for DPPC,
this is 41°C).

4. A thin, uniform lipid film should form on the inner surface of the flask.

5. To ensure complete removal of the solvent, place the flask under high vacuum for at least
2 hours.

e Hydration and Peptide Encapsulation:
1. Dissolve the C18G peptide in PBS (pH 7.4) to the desired concentration.

2. Add the C18G peptide solution to the flask containing the dry lipid film.
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3. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the
lipid phase transition temperature for 1-2 hours. This will result in the formation of
multilamellar vesicles (MLVS).

e Vesicle Size Reduction (Extrusion):

1. To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to
extrusion.

2. Assemble the extruder with a 100 nm polycarbonate membrane.

3. Transfer the liposome suspension to a syringe and pass it through the extruder into a
second syringe.

4. Repeat this extrusion process 10-20 times to ensure a homogenous population of
liposomes.

o Purification:

1. To remove unencapsulated C18G, the liposome suspension can be purified by dialysis
against PBS or by size exclusion chromatography.

Characterization of C18G-Loaded Liposomes

a. Particle Size and Zeta Potential:
 Dilute a sample of the liposomal suspension in PBS.

e Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean
particle size and polydispersity index (PDI).

* Measure the zeta potential using the same instrument to assess the surface charge of the
liposomes.

b. Encapsulation Efficiency:

e Lyse a known amount of the purified liposomal formulation using a suitable detergent (e.g.,
0.5% Triton X-100).
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e Quantify the amount of encapsulated C18G using a suitable method such as high-
performance liquid chromatography (HPLC) or a peptide quantification assay (e.g., BCA
assay).

o Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of
encapsulated C18G / Initial amount of C18G) x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the C18G liposomal formulation on the viability of
mammalian cells.

Materials:

e Human cell line (e.g., HEK293 or HaCaT)

e Complete cell culture medium (e.g., DMEM with 10% FBS)

e C18G-loaded liposomes, empty liposomes (placebo), and free C18G peptide

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)

o 96-well plates

Procedure:

o Seed the cells in a 96-well plate at a density of 1 x 10”4 cells/well and incubate for 24 hours.

o Prepare serial dilutions of the C18G-loaded liposomes, empty liposomes, and free C18G
peptide in cell culture medium.

e Remove the old medium from the cells and add 100 L of the test solutions to the respective
wells. Include untreated cells as a control.

 Incubate the plate for 24-48 hours.
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After incubation, add 10 pL of MTT solution to each well and incubate for another 4 hours.

Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the liposomal C18G
against a target bacterial strain.

Materials:

Bacterial strain (e.g., E. coli or S. aureus)

Mueller-Hinton Broth (MHB)

C18G-loaded liposomes, empty liposomes, and free C18G peptide

96-well plates

Procedure:

e Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

o Prepare two-fold serial dilutions of the C18G-loaded liposomes, empty liposomes, and free
C18G peptide in MHB in a 96-well plate.

 Inoculate each well with the bacterial suspension. Include a positive control (bacteria only)
and a negative control (broth only).

e Incubate the plate at 37°C for 18-24 hours.

e The MIC is defined as the lowest concentration of the test compound that completely inhibits
visible bacterial growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b12373291?utm_src=pdf-body-img
https://www.benchchem.com/product/b12373291?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. medchemexpress.com [medchemexpress.com]

2. Structure-activity analysis of the antitumor and hemolytic properties of the amphiphilic
alpha-helical peptide, C18G - PubMed [pubmed.ncbi.nim.nih.gov]

3. Role of Cationic Side Chains in the Antimicrobial Activity of C18G - PMC
[pmc.ncbi.nlm.nih.gov]

4. Role of Cationic Side Chains in the Antimicrobial Activity of C18G - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the
antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

6. (PDF) Role of Cationic Side Chains in the Antimicrobial Activity of C18G (2018) | Eric M.
Kohn | 45 Citations [scispace.com]

7. Preparation and characterization of different liposomal formulations containing P5
HER2/neu-derived peptide and evaluation of their immunological responses and antitumor
effects - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]
9. mdpi.com [mdpi.com]

10. Identification and Evaluation of Cytotoxicity of Peptide Liposome Incorporated Citron
Extracts in an in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Liposomal Formulation for C18G Peptide Delivery:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12373291#liposomal-formulation-for-c18g-peptide-
delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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